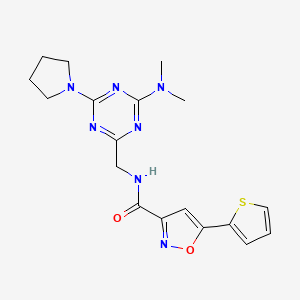

![molecular formula C22H23N3O3S B2576594 1-[3-(苯磺酰)-6-甲基喹啉-4-基]哌啶-4-甲酰胺 CAS No. 866843-11-0](/img/structure/B2576594.png)

1-[3-(苯磺酰)-6-甲基喹啉-4-基]哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

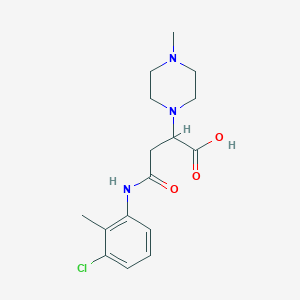

While there isn’t specific information available on the synthesis of “1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide”, there are general methods for the synthesis of piperidine derivatives and benzenesulfonamide derivatives . For instance, piperidine derivatives can be synthesized via cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Benzenesulfonamide derivatives can be synthesized via amino-dechlorination and amino-dealkoxylation reactions .Molecular Structure Analysis

The molecular structure of “1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide” likely includes a piperidine ring, a benzenesulfonyl group, and a quinolinyl group . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . Benzenesulfonamide derivatives can undergo reactions such as amino-dechlorination and amino-dealkoxylation .科学研究应用

- Researchers have explored the antiviral properties of this compound. For instance, analogs of piperidine-4-carboxamide were studied in cell-based assays using the Western Equine Encephalitis Virus (WEEV). These analogs exhibited half-maximal inhibitory concentrations of approximately 1 µM and selectivity indices exceeding 100 .

- Piperidine derivatives play a crucial role in drug design. Their synthetic fragments serve as building blocks for constructing pharmaceutical compounds. The piperidine cycle appears in more than twenty classes of pharmaceuticals and alkaloids. Recent literature covers intra- and intermolecular reactions leading to various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. Scientists continue to explore suitable substrates for synthesizing biologically active piperidines .

- Developing efficient methods for synthesizing substituted piperidines remains a priority. Fast and cost-effective approaches are sought after in modern organic chemistry. Reviews have covered specific methods of piperidine synthesis, functionalization, and their pharmacological applications .

Antiviral Activity

Medicinal Chemistry

Chemical Synthesis

作用机制

Target of Action

The primary target of the compound 1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide is the DNA gyrase enzyme . This enzyme plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils into DNA .

Mode of Action

1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide interacts with its target, DNA gyrase, by inhibiting the enzyme’s activity . This inhibition prevents the introduction of negative supercoils into DNA, thereby disrupting the processes of DNA replication, transcription, and repair .

Biochemical Pathways

The inhibition of DNA gyrase by 1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide affects the DNA supercoiling pathway . This disruption can lead to downstream effects such as halted cell division and growth, ultimately leading to cell death .

Pharmacokinetics

These properties are crucial for the compound’s ability to reach its target and exert its therapeutic effects .

Result of Action

The result of the action of 1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide is the inhibition of DNA gyrase, leading to disruption of DNA processes and ultimately cell death . This makes the compound potentially useful in the treatment of diseases caused by organisms that rely on DNA gyrase for survival and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide. Factors such as pH, temperature, and presence of other molecules can affect the compound’s stability and its interaction with its target . .

未来方向

The future directions for “1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide” and similar compounds could involve further exploration of their potential biological activities. For instance, piperidine derivatives have shown significant analgesic activities and some 1-amidino-3-amino-2-hydroxy piperidine derivatives were reported which possessed antiviral activities . Additionally, benzenesulfonamide derivatives have shown anticancer and antimicrobial activities via carbonic anhydrase IX inhibition .

属性

IUPAC Name |

1-[3-(benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c1-15-7-8-19-18(13-15)21(25-11-9-16(10-12-25)22(23)26)20(14-24-19)29(27,28)17-5-3-2-4-6-17/h2-8,13-14,16H,9-12H2,1H3,(H2,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJSFVMNVSACCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2576511.png)

![Rel-(3aR,6aS)-4,4-difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B2576513.png)

![N-(3,5-dimethoxyphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2576528.png)

![Methyl 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2576531.png)